4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a formylphenyl group, an imidazo[1,2-b]pyridazine core, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyridazine core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazines, such as:
6-Chloroimidazo[1,2-b]pyridazine: Known for its anti-tuberculosis activity.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Used in the synthesis of various pharmaceuticals.
4-(3-Bromo-imidazo[1,2-b]pyridazin-6-yloxy)-pentyl-dimethyl-amine: Studied for its potential as a therapeutic agent .
The uniqueness of 4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17N5O3S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[[[3-(3-formylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N5O3S/c21-29(27,28)17-6-4-14(5-7-17)11-22-19-8-9-20-23-12-18(25(20)24-19)16-3-1-2-15(10-16)13-26/h1-10,12-13H,11H2,(H,22,24)(H2,21,27,28) |
InChI Key |
PFZAUIXGTSABGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.